![molecular formula C15H13BrO3 B185597 4-Bromophenyl (4-methylphenoxy)acetate CAS No. 62095-49-2](/img/structure/B185597.png)
4-Bromophenyl (4-methylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenyl (4-methylphenoxy)acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of phenylacetic acid and is often used as a precursor for the synthesis of other important compounds. In
Wirkmechanismus
The mechanism of action of 4-Bromophenyl (4-methylphenoxy)acetate is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever, and by inhibiting their production, 4-Bromophenyl (4-methylphenoxy)acetate may help to reduce these symptoms.
Biochemical and Physiological Effects:
Studies have shown that 4-Bromophenyl (4-methylphenoxy)acetate can have various biochemical and physiological effects on the body. This compound has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, 4-Bromophenyl (4-methylphenoxy)acetate has been found to reduce the levels of reactive oxygen species, which are known to contribute to oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Bromophenyl (4-methylphenoxy)acetate in lab experiments is its ability to exhibit anti-inflammatory, analgesic, and antipyretic properties. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of 4-Bromophenyl (4-methylphenoxy)acetate can cause liver and kidney damage, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-Bromophenyl (4-methylphenoxy)acetate. One area of research could be the development of new drugs based on this compound for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies could be conducted to better understand the mechanism of action of 4-Bromophenyl (4-methylphenoxy)acetate and its potential toxicity, which could help to identify new applications for this compound in scientific research.
Synthesemethoden
The synthesis of 4-Bromophenyl (4-methylphenoxy)acetate involves the reaction of 4-bromophenol with 4-methylphenoxyacetic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction occurs through an esterification process, resulting in the formation of 4-Bromophenyl (4-methylphenoxy)acetate. This synthesis method has been widely used in the production of this compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
4-Bromophenyl (4-methylphenoxy)acetate has been used in various scientific research studies due to its potential applications in the field of medicine. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. Additionally, 4-Bromophenyl (4-methylphenoxy)acetate has been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
62095-49-2 |
---|---|
Produktname |
4-Bromophenyl (4-methylphenoxy)acetate |
Molekularformel |
C15H13BrO3 |
Molekulargewicht |
321.16 g/mol |
IUPAC-Name |
(4-bromophenyl) 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C15H13BrO3/c1-11-2-6-13(7-3-11)18-10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3 |
InChI-Schlüssel |
VGYHOANKWTUJSS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.